

Application Note: 13C NMR Spectral Analysis of Propyl 3-chloropropionate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the 13C Nuclear Magnetic Resonance (NMR) spectral data for **Propyl 3-chloropropionate**, a key chemical intermediate. The following sections present the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted 13C NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following 13C NMR chemical shifts for **Propyl 3-chloropropionate** have been predicted based on established increments and analysis of similar structures. These values serve as a reliable estimate for the identification and characterization of the compound.

Table 1: Predicted 13C NMR Chemical Shifts for Propyl 3-chloropropionate



Carbon Atom (See Figure 1)	Chemical Shift (δ, ppm)	Multiplicity (Proton Decoupled)
C1	~170	Singlet
C2	~40	Singlet
C3	~38	Singlet
C4	~67	Singlet
C5	~22	Singlet
C6	~10	Singlet

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl3.

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample like **Propyl 3-chloropropionate**.

2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 20-50 mg of Propyl 3-chloropropionate directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube. CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking.
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

2.2. NMR Spectrometer Setup and Data Acquisition



- Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the CDCl3 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
- Experiment Setup:
 - Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
 - Acquisition Parameters:
 - Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
 - Spectral Width: Set to a range of 0-220 ppm to ensure all carbon signals are captured.
 - Acquisition Time (AQ): Typically 1-2 seconds.
 - Relaxation Delay (D1): 1-2 seconds. This delay allows for the carbon nuclei to return to their equilibrium state before the next pulse.
 - Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
- Data Acquisition: Start the acquisition.

2.3. Data Processing

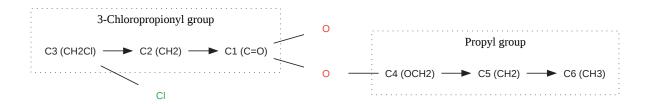
- Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.



- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Molecular Structure and Carbon Environments

The following diagram illustrates the chemical structure of **Propyl 3-chloropropionate** with each carbon atom numbered to correspond with the data in Table 1. This visualization aids in the assignment of the observed 13C NMR signals to their respective carbon atoms in the molecule.



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Figure 1: Structure of **Propyl 3-chloropropionate**.

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